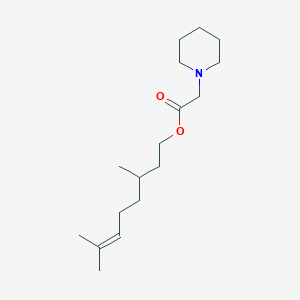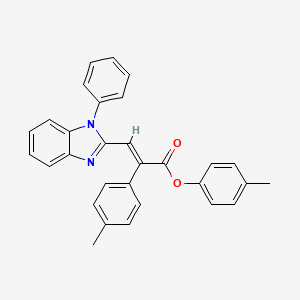![molecular formula C22H23BrN2O2 B3875677 N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3875677.png)
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesocorticolimbic system of the brain. By blocking the activity of the D3 receptor, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide may modulate the activity of dopamine in this system, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, gene expression, and protein phosphorylation. These effects are likely related to its mechanism of action as a dopamine D3 receptor antagonist.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine activity in the mesocorticolimbic system. However, one limitation of using N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety, depression, cancer, and pain. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and gene expression. Additionally, future research could focus on developing more potent and selective dopamine D3 receptor antagonists based on the structure of N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and pain management. In neuroscience, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In cancer research, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. In pain management, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have analgesic effects in animal models, suggesting its potential use in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-16-8-10-18(11-9-16)21(26)24-20(15-17-6-5-7-19(23)14-17)22(27)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQFLZNQHFDGE-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)Br)/C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875623.png)

![4-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3875634.png)
![N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3875639.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B3875642.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B3875649.png)
![N~1~-{[5-(3-chlorophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B3875650.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875655.png)
![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B3875669.png)
![2,4-dimethoxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3875672.png)